molecular formula C13H14N2O3S B11797212 Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Cat. No.: B11797212
M. Wt: 278.33 g/mol
InChI Key: IKFILBFBJNGEAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with various aldehydes and ketones to form Schiff bases .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The use of high-purity reagents and solvents is also crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic roles in treating infections and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist against target enzymes like UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity and thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-methoxybenzoate

InChI

InChI=1S/C13H14N2O3S/c1-3-18-12(16)9-6-8(4-5-11(9)17-2)10-7-19-13(14)15-10/h4-7H,3H2,1-2H3,(H2,14,15)

InChI Key

IKFILBFBJNGEAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OC

Origin of Product

United States

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